N-(2,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine
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Overview
Description
N-(2,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine is an organic compound with a complex structure that includes a quinoline core substituted with nitro groups and an amine group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine typically involves multiple steps. One common method starts with the nitration of quinoline to introduce nitro groups at the 5 and 7 positions. This is followed by the introduction of the amine group through a nucleophilic substitution reaction. The final step involves coupling the dimethylphenyl group to the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The nitro groups and the quinoline core play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylaniline
- Amitraz
Uniqueness
N-(2,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine is unique due to the presence of both nitro groups and a quinoline core, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C17H14N4O4/c1-10-5-6-13(11(2)8-10)19-17-15(21(24)25)9-14(20(22)23)12-4-3-7-18-16(12)17/h3-9,19H,1-2H3 |
InChI Key |
KSKQHDYNFHWPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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